

Validating the Anticancer Effects of Niclosamide in Patient-Derived Xenografts: A Comparative Guide

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Compound of Interest

Compound Name: Niclosamide

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This guide provides an objective comparison of the anticancer effects of Niclosamide in patient-derived xenograft (PDX) models, juxtaposed with other therapeutic alternatives. The information presented is supported by experimental data to aid in the evaluation and design of preclinical studies.

Comparative Efficacy of Niclosamide in PDX Models

Niclosamide, an FDA-approved antihelminthic drug, has demonstrated significant antitumor activity across various cancer types by targeting multiple signaling pathways.^{[1][2]} Its efficacy has been evaluated in patient-derived xenograft (PDX) models, which closely mimic the heterogeneity and microenvironment of human tumors. This section compares the performance of Niclosamide with other targeted therapies in relevant cancer PDX models.

Hepatocellular Carcinoma (HCC)

In an orthotopic patient-derived xenograft (PDX) model of hepatocellular carcinoma, a water-soluble prodrug of Niclosamide (NIC-PS) demonstrated a significant reduction in tumor volume by over 75%.^{[3][4]} Another study using a Niclosamide ethanolamine salt (NEN) in combination with Sorafenib, a standard-of-care treatment for advanced HCC, showed a significant decrease

in PDX growth.[5] For comparison, Sorafenib monotherapy in 10 different HCC-PDX models showed significant tumor growth inhibition in 7 of them.[1]

Drug/Combination	Cancer Type	PDX Model	Efficacy	Reference
Niclosamide Prodrug (NIC-PS)	Hepatocellular Carcinoma	Orthotopic PDX	>75% reduction in tumor volume	[3][4]
Niclosamide Ethanolamine (NEN) + Sorafenib	Hepatocellular Carcinoma	PDX	Significant decrease in tumor growth	[5]
Sorafenib	Hepatocellular Carcinoma	10 PDX Models	Significant tumor growth inhibition in 7/10 models	[1]

Prostate Cancer

In a castration-resistant prostate cancer (CRPC) xenograft model (22Rv1), Niclosamide at doses of 25 mg/kg and 50 mg/kg significantly inhibited tumor growth and reduced the final tumor weight in a dose-dependent manner.[6] Furthermore, the combination of Niclosamide and Enzalutamide, a second-generation antiandrogen, resulted in significant inhibition of enzalutamide-resistant tumor growth.[7][8] Enzalutamide alone has also shown efficacy in inhibiting tumor proliferation in a human prostate cancer PDX model.

Drug/Combination	Cancer Type	Xenograft Model	Efficacy	Reference
Niclosamide (25 mg/kg)	Castration-Resistant Prostate Cancer	22Rv1 Xenograft	Significant tumor growth inhibition	[6]
Niclosamide (50 mg/kg)	Castration-Resistant Prostate Cancer	22Rv1 Xenograft	More pronounced tumor growth inhibition	[6]
Niclosamide + Enzalutamide	Enzalutamide-Resistant Prostate Cancer	Xenograft	Significant inhibition of tumor growth	[7][8]

Ovarian Cancer

Niclosamide has been shown to selectively target ovarian tumor-initiating cells (OTICs) both in vitro and in vivo.[9] In a chemoresistant ovarian cancer PDX model, Niclosamide and its analogs demonstrated anti-proliferative effects.[1][10] Studies have also confirmed the in vivo antitumor activity of Niclosamide in a nude mouse transplanted-tumor model of ovarian carcinoma, where it significantly suppressed tumor growth.[11][12]

Drug	Cancer Type	PDX/Xenograft Model	Efficacy	Reference
Niclosamide	Ovarian Cancer	Chemoresistant PDX	Anti-proliferative effects	[1][10]
Niclosamide	Ovarian Carcinoma	Nude mouse transplanted-tumor	Significant suppression of tumor growth	[11][12]

Experimental Protocols

This section outlines a representative methodology for evaluating the anticancer effects of a therapeutic agent, such as Niclosamide, in a patient-derived xenograft model.

PDX Model Establishment and Expansion

- **Tissue Acquisition:** Obtain fresh, sterile tumor tissue from consenting patients undergoing surgical resection.
- **Implantation:** Subcutaneously implant small fragments (approximately 2-3 mm³) of the tumor tissue into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
- **Tumor Growth Monitoring:** Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers twice weekly.
- **Passaging:** Once the tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be serially passaged into new cohorts of mice for expansion.

Drug Efficacy Study

- **Cohort Formation:** Once the PDX line is established and expanded, implant tumor fragments into a new cohort of mice.
- **Tumor Growth and Randomization:** When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Treatment Administration:**
 - **Niclosamide Group:** Administer Niclosamide orally or via intraperitoneal injection at a predetermined dose and schedule (e.g., 25-50 mg/kg daily).
 - **Alternative Drug Group:** Administer the comparative drug (e.g., Sorafenib, Enzalutamide) according to established protocols.
 - **Control Group:** Administer the vehicle control using the same route and schedule.
- **Data Collection:**
 - Measure tumor volume twice weekly using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
 - Monitor the body weight of the mice as an indicator of toxicity.

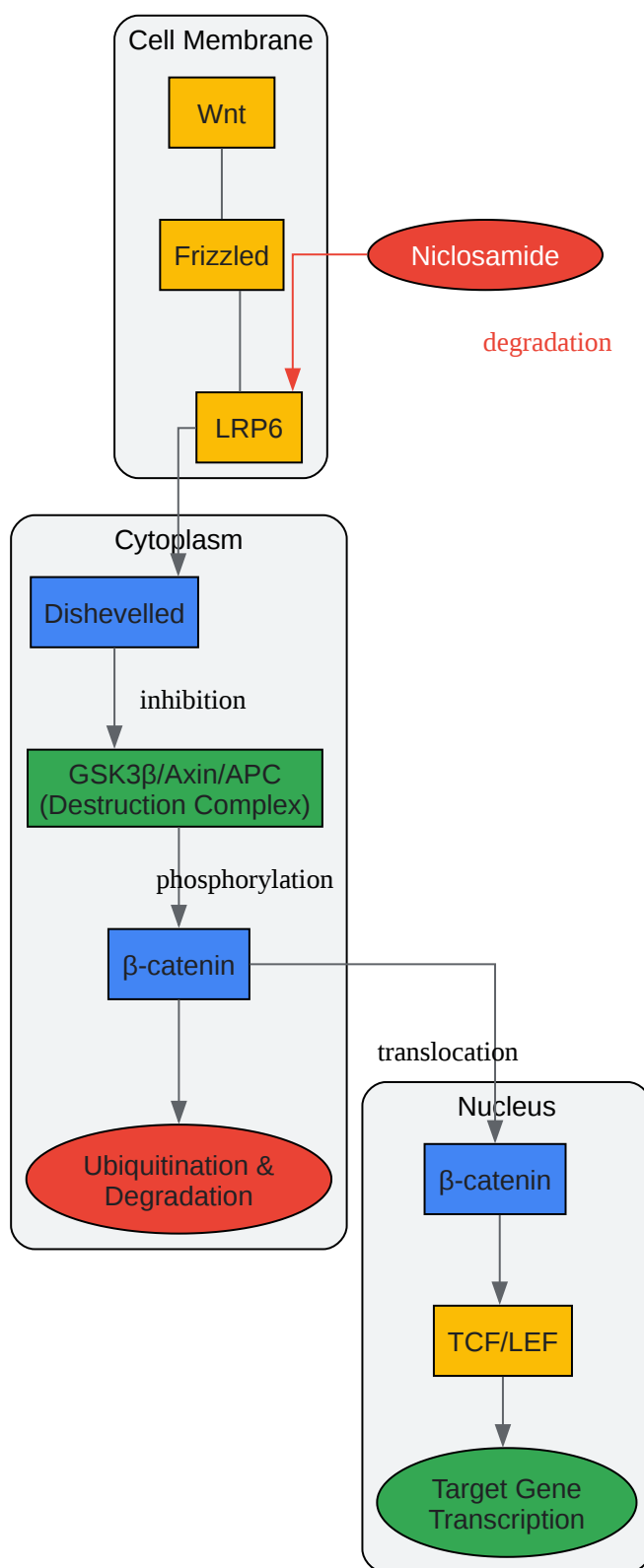
- Endpoint and Analysis: At the end of the study (e.g., after 3-4 weeks of treatment or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors.
 - Weigh the excised tumors.
 - Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
 - Perform statistical analysis to determine the significance of the observed differences.
 - A portion of the tumor tissue can be processed for histological and molecular analysis (e.g., immunohistochemistry for biomarkers, Western blotting for signaling pathway proteins).

Signaling Pathways and Mechanisms of Action

Niclosamide exerts its anticancer effects by modulating multiple key signaling pathways that are often dysregulated in cancer.

Wnt/ β -catenin Signaling Pathway

Niclosamide inhibits the Wnt/ β -catenin pathway by promoting the degradation of the Wnt co-receptor LRP6 and preventing the accumulation of β -catenin in the cytoplasm.^{[13][14]} This leads to a reduction in the transcription of Wnt target genes involved in cell proliferation and survival.

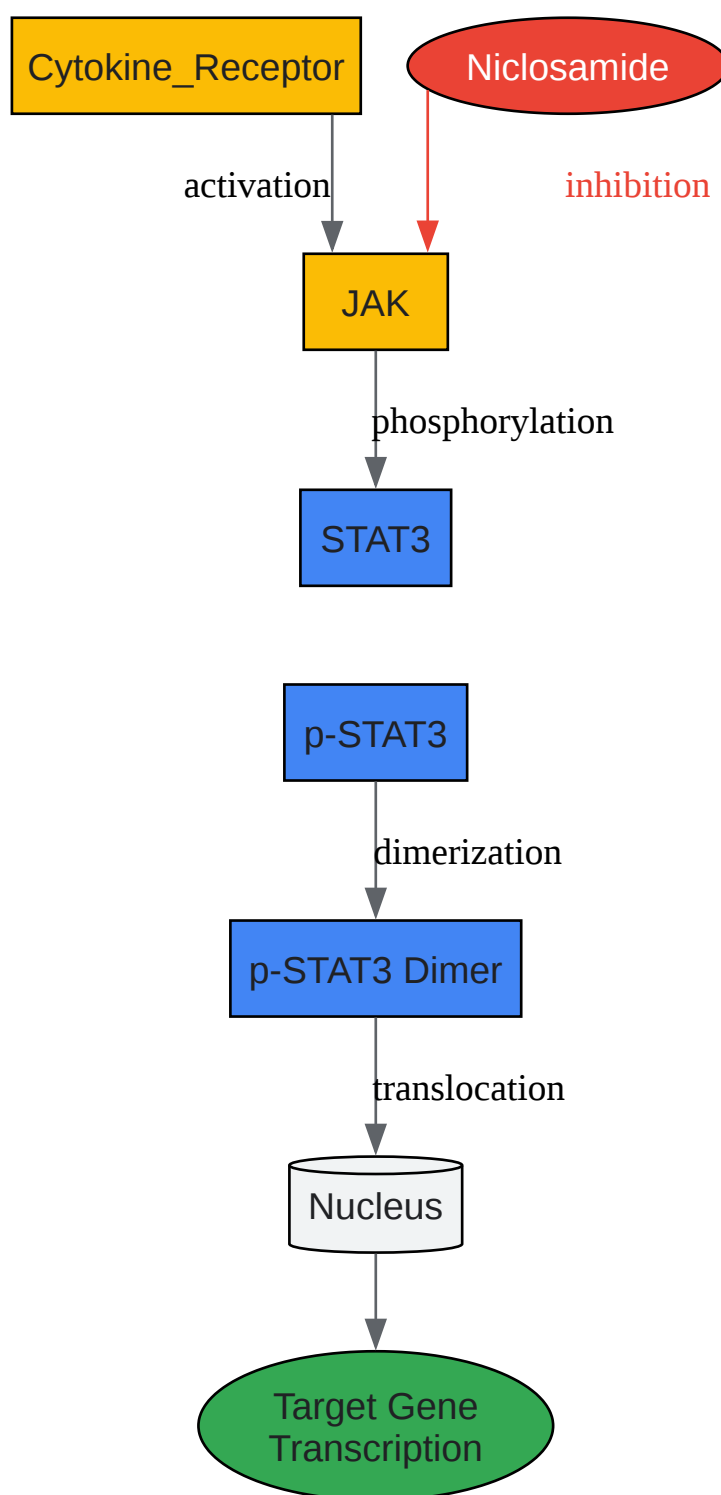


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Niclosamide inhibits Wnt/β-catenin signaling by degrading LRP6.

STAT3 Signaling Pathway

Niclosamide is a potent inhibitor of the STAT3 signaling pathway.[15] It blocks the phosphorylation and nuclear translocation of STAT3, thereby preventing the transcription of STAT3 target genes that promote tumor growth and survival.[16]

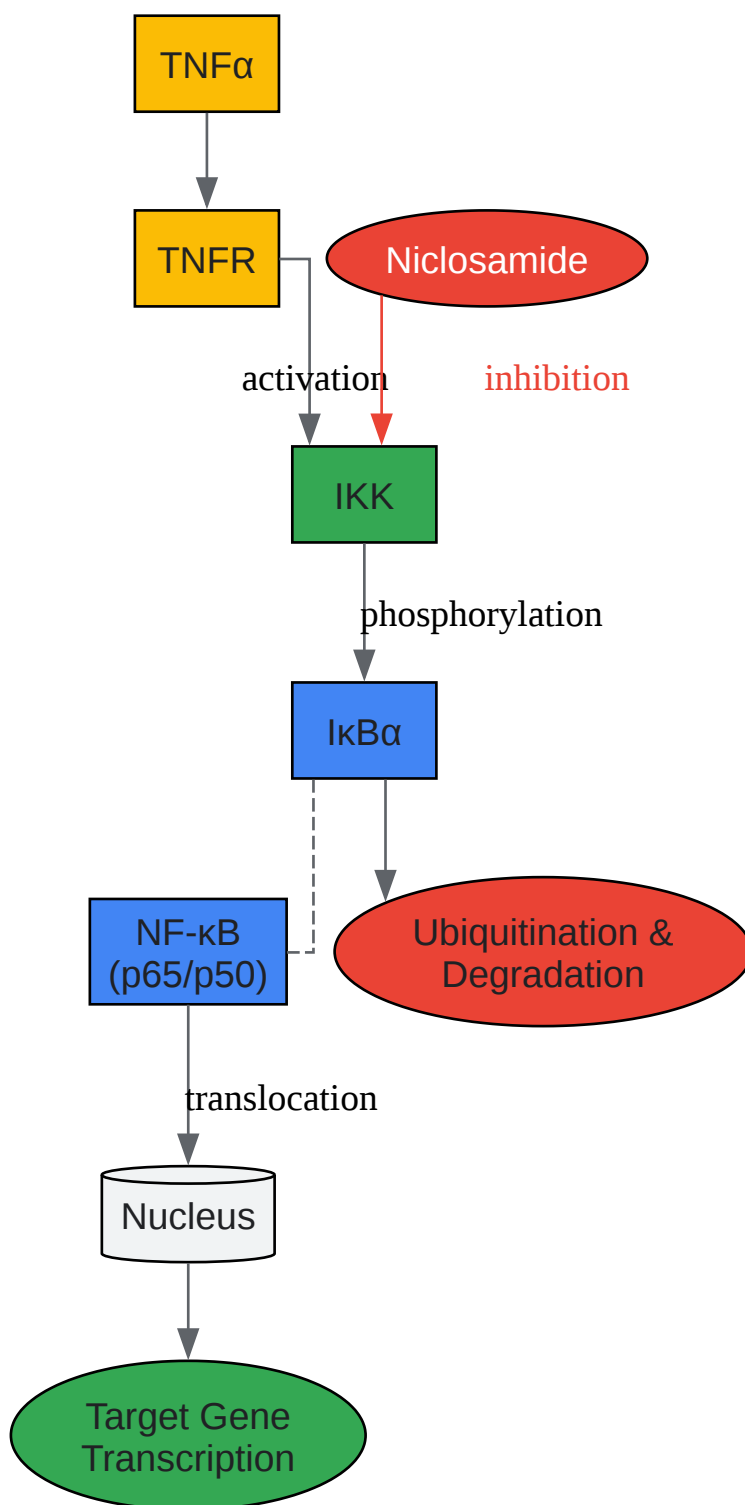


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Niclosamide inhibits the STAT3 signaling pathway.

NF- κ B Signaling Pathway

Niclosamide has been shown to inhibit the NF- κ B pathway by preventing the phosphorylation and degradation of I κ B α , which in turn blocks the nuclear translocation of the p65 subunit of NF- κ B.[17][18] This leads to the downregulation of NF- κ B target genes involved in inflammation and cell survival.

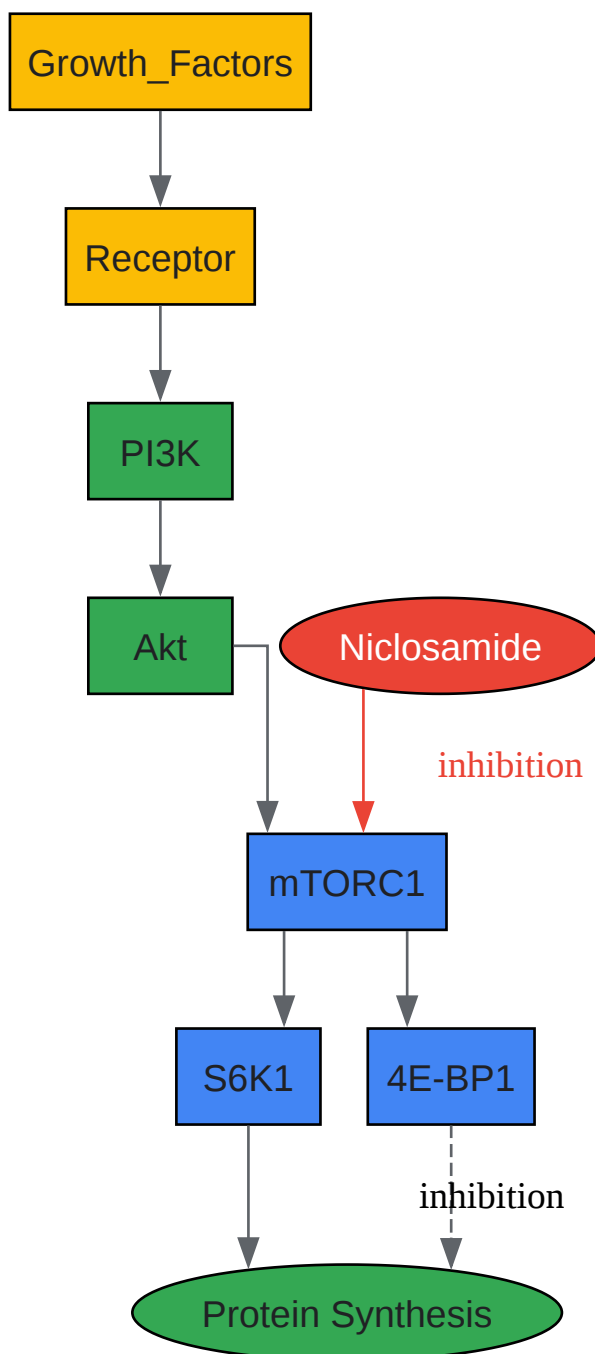


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Niclosamide inhibits the NF-κB signaling pathway.

mTOR Signaling Pathway

Niclosamide also inhibits the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[19][20] By disrupting mTOR signaling, Niclosamide can induce cell cycle arrest and apoptosis.



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Niclosamide inhibits the mTOR signaling pathway.

Conclusion

The presented data from patient-derived xenograft studies validate the potent anticancer effects of Niclosamide across a range of malignancies. Its ability to modulate multiple critical signaling pathways provides a strong rationale for its further development as a cancer therapeutic, both as a monotherapy and in combination with existing treatments. The comparative data suggests that Niclosamide's efficacy is on par with or, in some contexts, potentially superior to current standard-of-care drugs in preclinical models. This guide provides a foundational resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of Niclosamide.

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